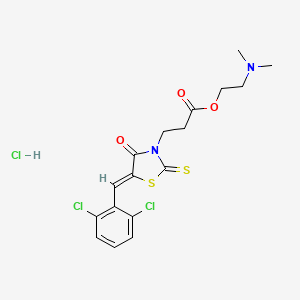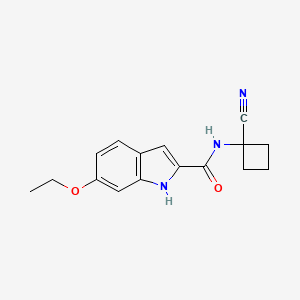![molecular formula C20H21N3O2 B2724127 3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile CAS No. 2380056-65-3](/img/structure/B2724127.png)
3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile” is a complex organic molecule that contains a piperidine ring and a pyridine ring . Piperidine is a common motif in many pharmaceuticals , and pyridine is a basic heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two nitrogen atoms), a carbonyl group (C=O), and a nitrile group (C≡N).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl and nitrile groups, as well as the nitrogen atoms in the piperidine and pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl and nitrile groups, for example, would likely make the compound polar.Aplicaciones Científicas De Investigación
Chemistry and Pharmacology of Piperidine Derivatives
Piperidine derivatives, including compounds structurally related to 3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile, have been extensively studied for their diverse pharmacological properties. The literature highlights the significance of these compounds in medicinal chemistry, particularly in the design of prokinetic agents and their potential in treating gastrointestinal motility disorders. Cisapride, a substituted piperidinyl benzamide, demonstrates the facilitation or restoration of motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects associated with similar compounds (McCallum, Prakash, Campoli-Richards, & Goa, 1988); (Wiseman & Faulds, 1994).
Role in Allergic Inflammation and Asthma
The chemokine receptor CCR3 is implicated in the development of allergic diseases such as asthma. Studies on small molecule antagonists for CCR3 receptors, which could include structural analogs or derivatives of this compound, have shown promise in providing new therapeutic avenues for these conditions. The chemical diversity among small molecule CCR3 antagonists, including piperidine and piperazine derivatives, highlights the potential for targeted therapies in allergic inflammation and asthma (Willems & IJzerman, 2009); (Willems & Ijzerman, 2010).
Synthesis and Biological Significance of Heterocyclic Compounds
Heterocyclic compounds bearing the triazine scaffold, which are chemically related to the piperidine derivatives, exhibit a wide range of biological activities. These activities span from antimicrobial to anticancer properties. The exploration of such compounds underscores the versatility of heterocyclic chemistry in drug development and the potential for novel CNS (Central Nervous System) acting drugs. This area of research opens up possibilities for derivatives of this compound to be explored for similar biological significance (Verma, Sinha, & Bansal, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-10-19(7-8-22-15)25-14-17-5-3-9-23(13-17)20(24)18-6-2-4-16(11-18)12-21/h2,4,6-8,10-11,17H,3,5,9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQNNQAFJYVCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-naphthalen-1-ylacetate](/img/structure/B2724050.png)
![2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid](/img/structure/B2724051.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2724052.png)
![N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine](/img/structure/B2724054.png)
![3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724055.png)



![2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724060.png)
![5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2724065.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2724066.png)